molecular formula C15H15N3O2 B12269113 2-Methyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}pyridine

2-Methyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B12269113
M. Wt: 269.30 g/mol
InChI Key: FKQAQHYGAOQERB-UHFFFAOYSA-N
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Description

2-Methyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}pyridine is a heterocyclic compound that features a pyridine ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}pyridine typically involves the reaction of 2-methyl-4-hydroxypyridine with 1-(pyridine-2-carbonyl)azetidin-3-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine or azetidine derivatives.

    Substitution: Formation of substituted pyridine or azetidine derivatives.

Scientific Research Applications

2-Methyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways depend on the biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-hydroxypyridine: A precursor in the synthesis of the compound.

    1-(Pyridine-2-carbonyl)azetidin-3-yl chloride: Another precursor used in the synthesis.

    Pyridine N-oxide derivatives: Products formed from the oxidation of the compound.

Uniqueness

2-Methyl-4-{[1-(pyridine-2-carbonyl)azetidin-3-yl]oxy}pyridine is unique due to its combination of a pyridine ring and an azetidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C15H15N3O2/c1-11-8-12(5-7-16-11)20-13-9-18(10-13)15(19)14-4-2-3-6-17-14/h2-8,13H,9-10H2,1H3

InChI Key

FKQAQHYGAOQERB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=CC=CC=N3

Origin of Product

United States

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